
Fluorescein-NAD+
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein-NAD+ is a fluorescent derivative of nicotinamide adenine dinucleotide. It is primarily used as a substrate for ADP-ribosylation, providing a non-isotopic alternative to radiolabeled nicotinamide adenine dinucleotide for use in poly(ADP-ribose) polymerase assays. This compound allows for the direct measurement of nicotinamide adenine dinucleotide-dependent enzymes, such as poly(ADP-ribose) polymerase, by fluorescence microscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-NAD+ involves the conjugation of fluorescein to nicotinamide adenine dinucleotide. The process typically includes the following steps:
Activation of Nicotinamide Adenine Dinucleotide: Nicotinamide adenine dinucleotide is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Conjugation with Fluorescein: The activated nicotinamide adenine dinucleotide is then reacted with fluorescein under mild conditions to form Fluorescein-NAD+.
Industrial Production Methods
Industrial production of Fluorescein-NAD+ follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of nicotinamide adenine dinucleotide are activated using industrial-grade coupling reagents.
Conjugation in Large Reactors: The activated nicotinamide adenine dinucleotide is conjugated with fluorescein in large reactors, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Fluorescein-NAD+ undergoes several types of chemical reactions, including:
ADP-Ribosylation: This is the primary reaction where Fluorescein-NAD+ acts as a substrate for ADP-ribosylation by poly(ADP-ribose) polymerase.
Fluorescence Quenching: The fluorescence properties of Fluorescein-NAD+ can be quenched under certain conditions, such as changes in pH or the presence of specific quenching agents.
Common Reagents and Conditions
ADP-Ribosylation: Common reagents include poly(ADP-ribose) polymerase and buffer solutions. The reaction is typically carried out at physiological pH and temperature.
Fluorescence Quenching: Quenching agents such as heavy metals or specific organic molecules can be used under controlled conditions to study the fluorescence properties of Fluorescein-NAD+.
Major Products
The major product formed from the ADP-ribosylation reaction is poly(ADP-ribose), which can be detected and quantified using fluorescence microscopy .
Aplicaciones Científicas De Investigación
Fluorescein-NAD+ has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: Employed in cellular assays to measure the activity of nicotinamide adenine dinucleotide-dependent enzymes.
Medicine: Utilized in diagnostic assays to detect enzyme activity related to diseases such as cancer.
Industry: Applied in the development of high-throughput screening assays for drug discovery
Mecanismo De Acción
Fluorescein-NAD+ exerts its effects through the following mechanisms:
Substrate for ADP-Ribosylation: It acts as a substrate for poly(ADP-ribose) polymerase, facilitating the transfer of ADP-ribose units to target proteins.
Fluorescence Detection: The fluorescein moiety allows for the detection of enzyme activity through fluorescence microscopy, providing a visual representation of the reaction.
Comparación Con Compuestos Similares
Fluorescein-NAD+ is unique compared to other similar compounds due to its fluorescent properties and its use as a non-isotopic alternative to radiolabeled nicotinamide adenine dinucleotide. Similar compounds include:
Radiolabeled NAD: Used in traditional assays but involves radioactive materials.
Biotin-NAD: Another derivative used in enzyme assays but lacks the fluorescent properties of Fluorescein-NAD+
Fluorescein-NAD+ stands out due to its ability to provide real-time, non-radioactive detection of enzyme activity, making it a valuable tool in various scientific research applications.
Propiedades
Fórmula molecular |
C56H64N10O22P2 |
|---|---|
Peso molecular |
1291.1 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-[6-[[2-[6-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]hexylamino]-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C56H64N10O22P2/c57-50(75)31-9-8-20-65(25-31)54-48(73)46(71)40(86-54)26-83-89(79,80)88-90(81,82)84-27-41-47(72)49(74)55(87-41)66-29-64-45-51(62-28-63-52(45)66)61-24-43(70)59-18-6-2-1-5-17-58-42(69)10-4-3-7-19-60-53(76)30-11-14-34(37(21-30)56(77)78)44-35-15-12-32(67)22-38(35)85-39-23-33(68)13-16-36(39)44/h8-9,11-16,20-23,25,28-29,40-41,46-49,54-55,71-74H,1-7,10,17-19,24,26-27H2,(H9-,57,58,59,60,61,62,63,67,68,69,70,75,76,77,78,79,80,81,82)/t40-,41-,46-,47-,48-,49-,54-,55-/m1/s1 |
Clave InChI |
QHUOJAOGTDUAPK-JDUNSKHUSA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
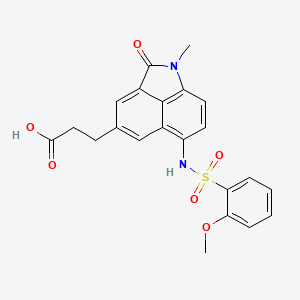
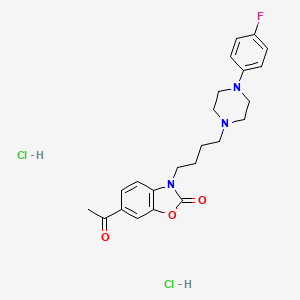
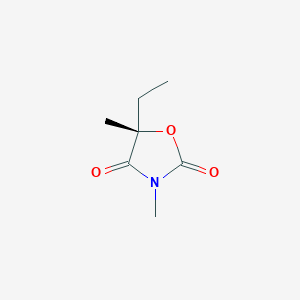
![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
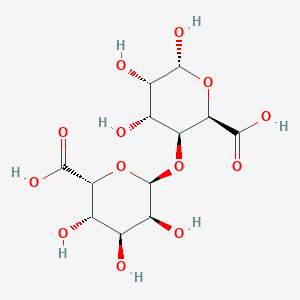
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)
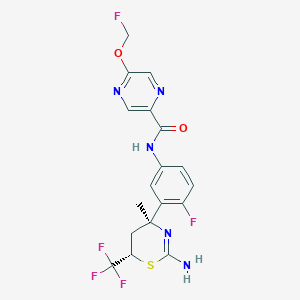
![(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)

![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate](/img/structure/B15073607.png)
